molecular formula C21H29N3O5 B6022101 ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate

ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate

カタログ番号 B6022101
分子量: 403.5 g/mol
InChIキー: MGTYWOHFARJAOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBP is a piperazine derivative that has been synthesized through a multistep process, and it has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

作用機序

The mechanism of action of ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act as a modulator of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

One advantage of ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate is its potential as a therapeutic agent for several neurological disorders. However, there are several limitations to using this compound in lab experiments. The synthesis of this compound is a multistep process that requires several reagents and catalysts, making it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

将来の方向性

There are several future directions for research on ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate. One area of research is to further investigate the mechanism of action of this compound and its effects on neurotransmitter systems. Another area of research is to study the potential therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to optimize the synthesis of this compound and to develop more efficient methods for producing the compound.

合成法

The synthesis of ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate involves a multistep process that requires several reagents and catalysts. The first step involves the reaction of 1,3-benzodioxole with acetic anhydride to form the corresponding acetyl derivative. The resulting compound is then reacted with piperidine to form the intermediate product, which is then reacted with ethyl chloroformate to form the final product, this compound.

科学的研究の応用

Ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate has been found to exhibit several therapeutic applications in scientific research. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been found to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

ethyl 4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-2-27-21(26)23-10-8-22(9-11-23)17-4-3-7-24(14-17)20(25)13-16-5-6-18-19(12-16)29-15-28-18/h5-6,12,17H,2-4,7-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTYWOHFARJAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。